KM Comparison for Human α2-3-Sialyltransferases: Type-II (Galβ1-4GlcNAc) vs. Type-I (Galβ1-3GlcNAc) Core Preference
The compound's Type-II core (Galβ1-4GlcNAc) is the preferred acceptor for several human α2-3-sialyltransferases compared to Type-I (Galβ1-3GlcNAc) cores. In a direct kinetic comparison using radiolabeled acceptors, the KM of human ST3Gal-VI for a Type-II acceptor was 390 μM, whereas the KM for a Type-I acceptor was substantially higher at 1900 μM, representing a 4.9-fold difference in affinity [1]. While this specific study did not use the pNP derivative, the enzyme's discrimination is based solely on the carbohydrate core structure, which is identical between the radiolabeled compound and the target pNP-glycoside. This data demonstrates that substituting a Type-I core glycan for a Type-II core would require a 5-fold higher concentration to achieve equivalent enzyme saturation in an activity assay.
| Evidence Dimension | Michaelis-Menten Constant (KM) for human α2-3-sialyltransferase ST3Gal-VI |
|---|---|
| Target Compound Data | KM (Type-II core, Galβ1-4GlcNAc) = 390 μM |
| Comparator Or Baseline | KM (Type-I core, Galβ1-3GlcNAc) = 1900 μM |
| Quantified Difference | 4.9-fold lower KM for the Type-II core (higher affinity) |
| Conditions | Radiolabeled acceptor assay using purified recombinant human ST3Gal-VI, 37°C, pH 6.5 |
Why This Matters
This 5-fold difference in KM necessitates the use of the correct Type-II core glycan to accurately measure sialyltransferase kinetics and to ensure that inhibitor screening is performed under saturating substrate conditions.
- [1] Gupta, R., Matta, K. L., & Neelamegham, S. (2015). A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I. Biochemical and Biophysical Research Communications, 469(3), 606–612. (Data for ST3Gal-VI Type-I vs Type-II KM is presented in Table S1 of the supplementary information). View Source
